

# Potential Research Applications of 2-Methoxy-4-propylcyclohexan-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methoxy-4-propylcyclohexan-1-ol

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## Abstract

**2-Methoxy-4-propylcyclohexan-1-ol** is a versatile saturated cyclic alcohol with a range of potential applications in chemical research. Its significance is most prominent as a key intermediate in the hydrodeoxygenation (HDO) of lignin-derived biofuels, a critical area in renewable energy research. Furthermore, its stereochemically rich structure, possessing three chiral centers, makes it a valuable model compound for investigating the stereochemical outcomes of reactions on substituted cyclohexanes. While its use as a synthetic intermediate in the fragrance industry is established, its broader applications in medicinal chemistry and materials science are still emerging. This technical guide provides an in-depth overview of the current and potential research applications of **2-Methoxy-4-propylcyclohexan-1-ol**, with a focus on its role in biofuel development and stereochemical studies.

## Physicochemical Properties

**2-Methoxy-4-propylcyclohexan-1-ol** is a colorless liquid with the molecular formula  $C_{10}H_{20}O_2$  and a molecular weight of 172.26 g/mol <sup>[1][2]</sup> Its structural features, including a hydroxyl group, a methoxy group, and a propyl group on a cyclohexane ring, dictate its chemical reactivity and physical properties.

Property	Value	Reference
CAS Number	23950-98-3	[1]
Molecular Formula	C10H20O2	[1][2]
Molecular Weight	172.26 g/mol	[1][2]
Boiling Point	234 °C	[1]
Density	0.95 g/cm <sup>3</sup>	[1]
Canonical SMILES	<chem>CCCC1CCC(C(C1)OC)O</chem>	[1]

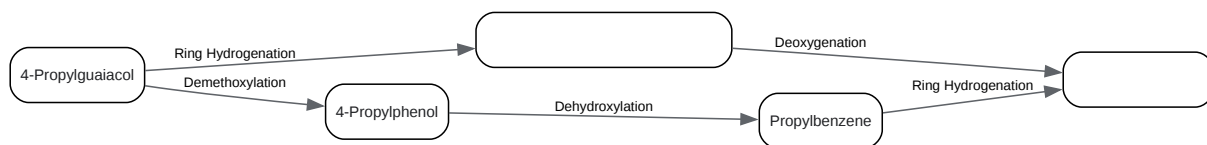
## Core Research Application: Intermediate in Lignin Valorization

The most significant and well-documented research application of **2-Methoxy-4-propylcyclohexan-1-ol** is as a crucial intermediate in the hydrodeoxygenation (HDO) of 4-propylguaiaicol. 4-propylguaiaicol is a primary monomer derived from the depolymerization of lignin, a major component of biomass. The conversion of lignin into valuable chemicals and biofuels is a key focus of green chemistry and renewable energy research.

A recent study by Zhang et al. (2024) elucidated the reaction pathways of 4-propylguaiaicol HDO over a Ru/C catalyst, highlighting the central role of **2-Methoxy-4-propylcyclohexan-1-ol**.<sup>[1]</sup> The study utilized advanced techniques such as operando synchrotron photoelectron photoion coincidence (PEPICO) spectroscopy and molecular dynamics simulations to probe the reaction mechanism.

## Reaction Pathways in 4-Propylguaiaicol Hydrodeoxygenation

The HDO of 4-propylguaiaicol can proceed through two main pathways, with the formation of **2-Methoxy-4-propylcyclohexan-1-ol** being a key step in the primary route.



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### *Reaction pathways in the hydrodeoxygenation of 4-propylguaiacol.*

The study by Zhang et al. (2024) revealed that the solvent plays a critical role in determining the dominant reaction pathway. In the absence of a coordinating solvent (e.g., isooctane), the flat adsorption of 4-propylguaiacol on the Ru/C catalyst surface favors ring hydrogenation to form **2-Methoxy-4-propylcyclohexan-1-ol** as the initial product.<sup>[1]</sup> However, in the presence of a polar aprotic solvent like tetrahydrofuran (THF), which coordinates to the catalyst surface, steric hindrance favors a demethoxylation route to 4-propylphenol.<sup>[1]</sup>

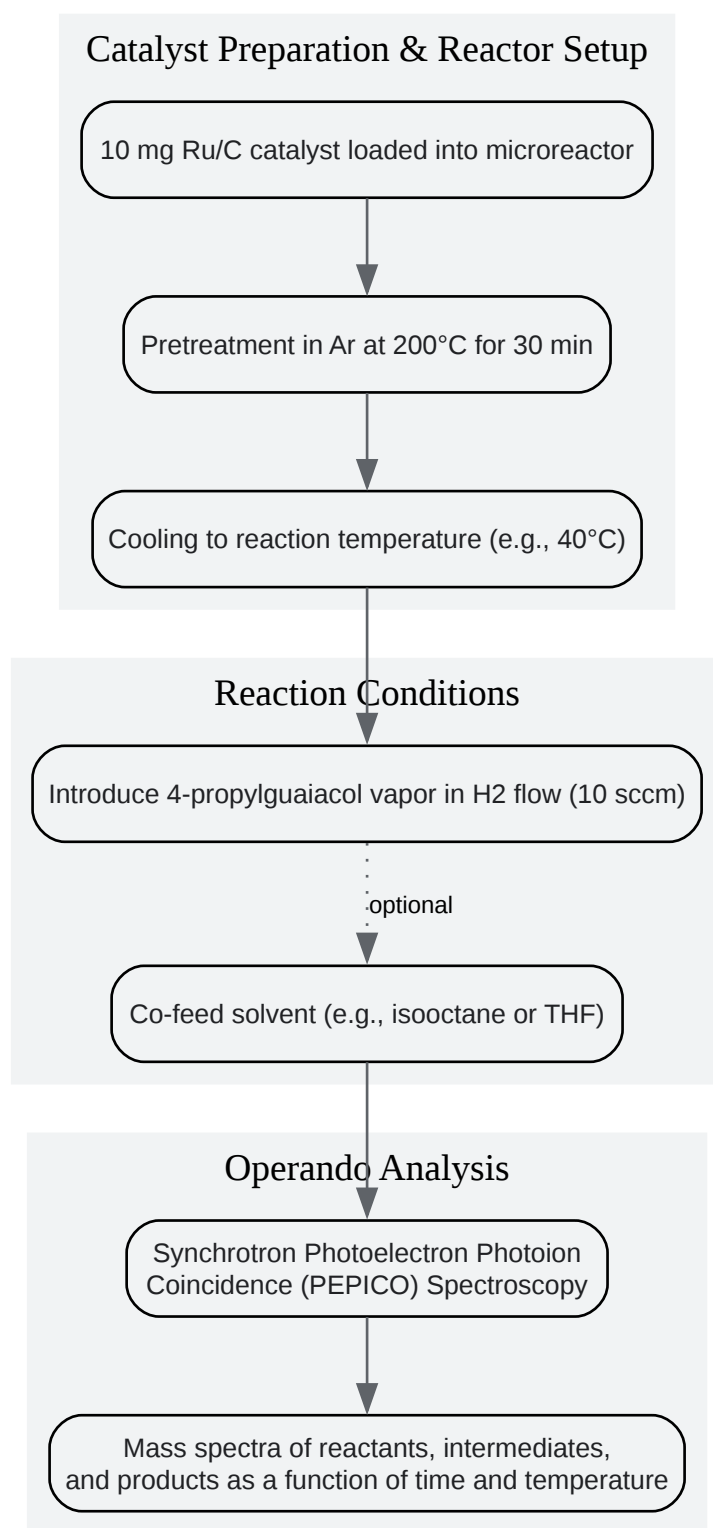
## Quantitative Data from HDO Studies

The product distribution in the HDO of 4-propylguaiacol is highly dependent on the reaction conditions, including the solvent and temperature.

Solvent	Temperature (°C)	Major Intermediate	Major Final Product	Reference
Isooctane	40	2-Methoxy-4-propylcyclohexan-1-ol	Propylcyclohexane	<sup>[1]</sup>
Tetrahydrofuran (THF)	80 - 250	4-Propylphenol	Propylbenzene	<sup>[1]</sup>

## Experimental Protocol: Operando PEPICO Spectroscopy of 4-Propylguaiacol HDO

The following is a summarized experimental protocol based on the methodology described by Zhang et al. (2024) for the operando analysis of 4-propylguaiacol HDO.<sup>[1]</sup>



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*Experimental workflow for operando PEPICO analysis of 4-propylguaiacol HDO.*

## Potential Application in Stereochemical Research

**2-Methoxy-4-propylcyclohexan-1-ol** possesses three chiral centers at positions 1, 2, and 4 of the cyclohexane ring. This results in the theoretical possibility of eight stereoisomers (four pairs of enantiomers). This stereochemical complexity makes it an excellent model compound for studying the stereoselectivity of reactions on substituted cyclohexanes.

Research in this area could involve:

- **Stereoselective Synthesis:** Developing synthetic routes to selectively produce one or more of the eight stereoisomers.
- **Conformational Analysis:** Investigating the preferred chair conformations of the different stereoisomers and the influence of the substituents on conformational stability.
- **Stereospecific Reactions:** Using the separated stereoisomers as starting materials to study how the stereochemistry of the reactant influences the stereochemical outcome of a reaction.

While the potential for such studies is clear from the molecule's structure, specific research publications detailing these applications are not yet prominent.

## Other Potential Research Applications

- **Fragrance Chemistry:** **2-Methoxy-4-propylcyclohexan-1-ol** is used as an intermediate in the synthesis of more complex aroma compounds.<sup>[3]</sup> Research in this area could focus on the synthesis and olfactory properties of novel derivatives.
- **Medicinal Chemistry:** While some commercial suppliers suggest potential therapeutic applications, there is currently a lack of peer-reviewed scientific literature to substantiate these claims. The molecule's structure could serve as a scaffold for the synthesis of new compounds to be screened for biological activity. However, no specific signaling pathways or biological targets have been identified for **2-Methoxy-4-propylcyclohexan-1-ol** itself.

## Conclusion

**2-Methoxy-4-propylcyclohexan-1-ol** is a molecule of significant interest, primarily due to its role as a key intermediate in the conversion of lignin-derived feedstocks into biofuels. The detailed mechanistic studies of its formation and conversion in the hydrodeoxygenation of 4-propylguaiaicol provide a solid foundation for further research in catalysis and renewable energy. Its complex stereochemistry also presents opportunities for its use as a model compound in stereoselective synthesis and conformational analysis. While its applications in fragrance chemistry are established, its potential in medicinal chemistry remains largely unexplored and requires further investigation to validate any potential biological activity.

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